

# Fentionium Bromide: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fentionium bromide*

Cat. No.: *B1672594*

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This guide provides an in-depth overview of **Fentionium bromide**, a quaternary ammonium compound with significant anticholinergic, antispasmodic, and anti-ulcerogenic properties. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, mechanism of action, and relevant experimental protocols.

## Core Molecular and Physicochemical Data

**Fentionium bromide** is a derivative of atropine and functions as a competitive antagonist at muscarinic acetylcholine receptors, an allosteric blocker of nicotinic acetylcholine receptors, and a potassium channel opener.<sup>[1]</sup> Its core quantitative data are summarized below for easy reference.

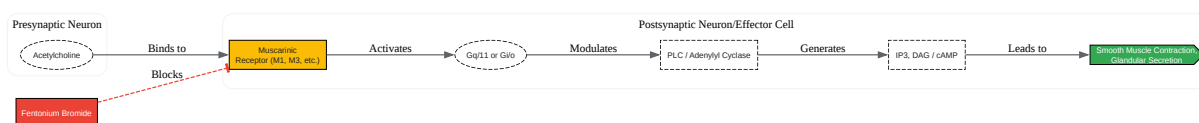
Property	Value	Source(s)
Molecular Formula	C31H34BrNO4	[1][2]
Molecular Weight	564.52 g/mol	[1][2]
Exact Mass	563.1671 u	
CAS Number	5868-06-4	
Elemental Analysis	C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O: 11.34%	
Synonyms	FA-402, Z-326, Ketoscilium, Ulcesium, Phentonium bromide	

## Mechanism of Action and Signaling Pathways

**Fentonium bromide** exerts its pharmacological effects through multiple mechanisms of action. Primarily, it acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This antagonism prevents acetylcholine from binding, thereby inhibiting parasympathetic nerve impulses.

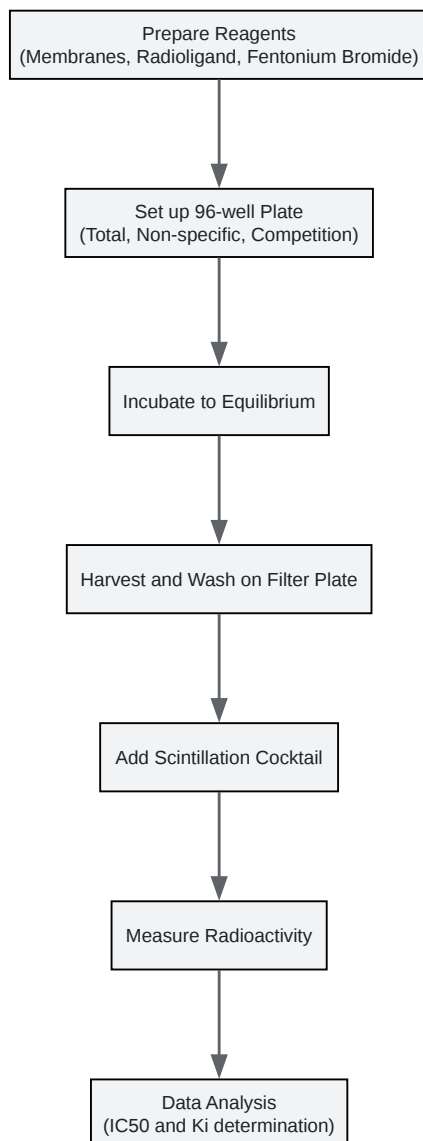
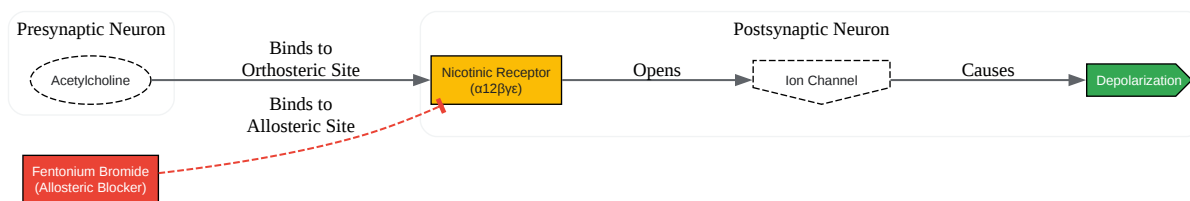
Additionally, **Fentonium bromide** functions as an allosteric blocker of  $\alpha 12\beta\gamma\epsilon$  nicotinic acetylcholine receptors and as a K(+)-channel opener. The blockage of nicotinic receptors contributes to its antispasmodic effects, while the opening of potassium channels leads to hyperpolarization of cell membranes, resulting in muscle relaxation.

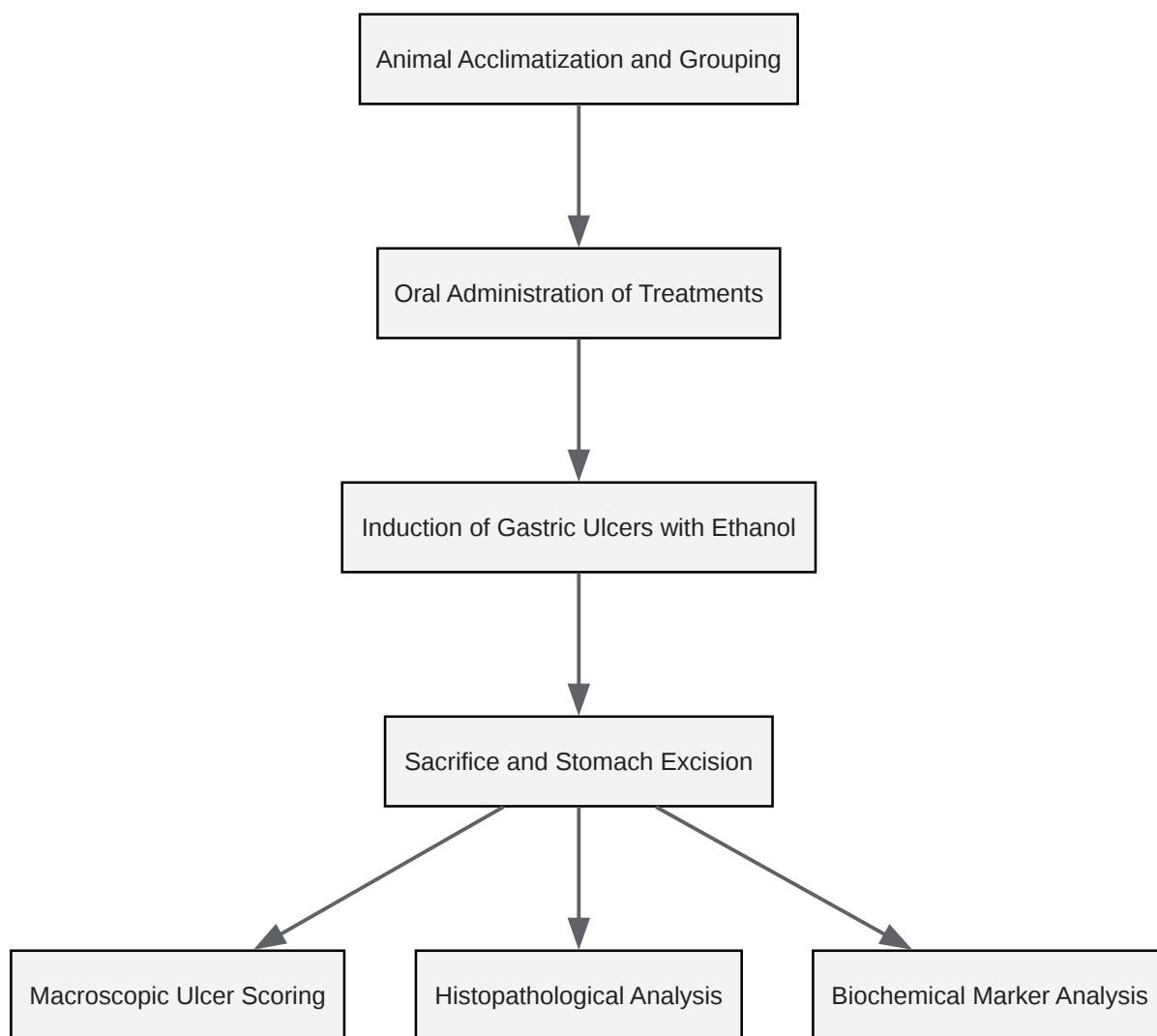
Below are diagrams illustrating the key signaling pathways affected by **Fentonium bromide**.



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Muscarinic Receptor Antagonism by **Fentonium Bromide**.





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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)